molecular formula C7H16Cl2N2 B2455191 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride CAS No. 2375272-92-5

3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride

Cat. No.: B2455191
CAS No.: 2375272-92-5
M. Wt: 199.12
InChI Key: LIWYCQYRPNJEBV-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride involves its interaction with molecular targets and pathways. The primary amine group can undergo quaternization, forming a quaternary ammonium salt, which can interact with various biological targets. Additionally, the compound can be deprotonated by a strong base to form a nucleophilic intermediate, facilitating further reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride is unique due to its specific bicyclic structure and the position of the nitrogen atom.

Properties

IUPAC Name

3-azabicyclo[3.2.1]octan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-7-2-1-6(3-7)4-9-5-7;;/h6,9H,1-5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWYCQYRPNJEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CNC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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